molecular formula C14H18N4O2 B2623247 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide CAS No. 2034209-23-7

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide

Cat. No.: B2623247
CAS No.: 2034209-23-7
M. Wt: 274.324
InChI Key: IVGPMKIQJOPKDS-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the furan ring with the pyrazole-piperidine intermediate to form the target compound. This is typically achieved through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted derivatives at the furan, pyrazole, or piperidine rings.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting specific biological pathways.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole and piperidine rings are often involved in binding interactions, while the furan ring can participate in additional stabilizing interactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-phenyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide
  • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
  • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide

Uniqueness

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide is unique due to the combination of its pyrazole, piperidine, and furan rings. This combination provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds. The presence of the furan ring, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-8-13(17-16-10)18-5-2-12(3-6-18)15-14(19)11-4-7-20-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGPMKIQJOPKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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